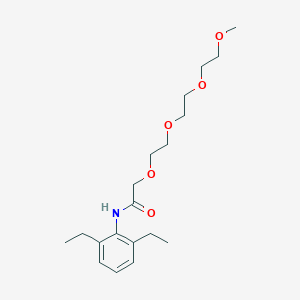
N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with diethyl groups and a tetraoxatridecanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide typically involves the reaction of 2,6-diethylaniline with a suitable acylating agent to form the corresponding amide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted phenyl compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty polymers and materials with unique properties
Mécanisme D'action
The mechanism by which N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may stabilize neuronal membranes by inhibiting ionic fluxes, similar to the action of local anesthetics .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,6-Diethylphenyl)-2-chloroacetamide
- 3,7-Dichloro-N-(2,6-Diethylphenyl)-N-(2-Propoxyethyl)Quinolone-8-Carboxamide
Uniqueness
N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide is unique due to its tetraoxatridecanamide chain, which imparts distinct physicochemical properties compared to other similar compounds. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
62593-62-8 |
|---|---|
Formule moléculaire |
C19H31NO5 |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
N-(2,6-diethylphenyl)-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetamide |
InChI |
InChI=1S/C19H31NO5/c1-4-16-7-6-8-17(5-2)19(16)20-18(21)15-25-14-13-24-12-11-23-10-9-22-3/h6-8H,4-5,9-15H2,1-3H3,(H,20,21) |
Clé InChI |
OUXQMPQQTONIHZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)NC(=O)COCCOCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















